2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Researchers synthesizing kinase inhibitor libraries often face extra activation steps with 3-carboxy azaindoles. This 7-azaindole derivative with a trichloroacetyl group at C-3 offers a direct route to hydrazide intermediates (80% yield), streamlining library synthesis. - Direct electrophilic handle for hydrazide formation - Single-step activation vs. multi-step acid derivatives - Available at two purity grades for cost flexibility

Molecular Formula C9H5Cl3N2O
Molecular Weight 263.502
CAS No. 163220-69-7
Cat. No. B595584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
CAS163220-69-7
Molecular FormulaC9H5Cl3N2O
Molecular Weight263.502
Structural Identifiers
SMILESC1=CC2=C(NC=C2C(=O)C(Cl)(Cl)Cl)N=C1
InChIInChI=1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14)
InChIKeyPUVWKOWEOBZQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone — Chemical Identity & Procurement


2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a 7-azaindole derivative bearing a trichloroacetyl group at the C-3 position . The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a well-established privileged structure in kinase inhibitor drug discovery, functioning as a bioisostere of indole and purine systems [1]. This compound serves primarily as a synthetic intermediate for constructing more complex bioactive molecules, with the trichloroacetyl moiety enabling subsequent transformations such as hydrazide formation [2].

Privileged 7-azaindole scaffold for kinase research
C-3 trichloroacetyl handle enables hydrazide-based elaboration
Multiple purity grades for exploratory and sensitive chemistry

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Non-Substitutability with Azaindole Analogs


The pyrrolo[2,3-b]pyridine scaffold family encompasses numerous substitution variants (e.g., halogenated derivatives, carboxylates, and boronic esters) that differ substantially in synthetic utility, reactivity, and downstream product access [1]. The trichloroacetyl group at C-3 of the target compound provides a unique electrophilic handle for transformations not achievable with, for instance, the corresponding 3-carboxylic acid or 3-bromo derivatives [2]. Procurement of a structurally similar but functionally distinct analog—such as 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid or 3-bromo-1H-pyrrolo[2,3-b]pyridine—would necessitate different synthetic routes, alter reaction outcomes, and may not produce the same final compounds. The evidence below quantifies these functional differences where data exist, though it must be noted that direct head-to-head comparative studies for this specific intermediate are limited in the public literature.

3-Carboxylic Acid Analog

Requires activation (CDI/EDC) for hydrazide formation; may reduce synthetic efficiency and alter reaction outcomes.

3-Bromo Analog

Offers cross-coupling reactivity instead of acylation; leads to divergent products incompatible with hydrazide-based library synthesis.

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Differentiation from Structural Analogs


Hydrazide Formation via C-3 Trichloroacetyl Group

The trichloroacetyl group at the C-3 position of the 7-azaindole core undergoes clean reaction with hydrazine to produce the corresponding hydrazide derivative in 80% yield [1]. This transformation represents a well-defined synthetic route that is not feasible using the 3-carboxylic acid analog (e.g., 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) without additional activation steps.

Hydrazide Formation Yield
Class-level inference
80%
Direct hydrazide route; carboxylate requires activation steps.
Reported yield; comparator activation required.
Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Predicted Multi-Target Activity vs. Carboxylate Analog

PASS (Prediction of Activity Spectra for Substances) computational analysis of the target compound predicts a probability of activity (Pa) of 0.718 for signal transduction pathway inhibition and 0.620 for protein kinase inhibition [1]. These predictive scores, derived from the unique combination of the 7-azaindole core and trichloroacetyl group, provide class-level differentiation from the corresponding 3-carboxylic acid analog (1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid), which would exhibit different PASS predictions due to its divergent functional group and physicochemical properties. (Note: Direct PASS prediction data for the carboxylic acid analog is not available in the same dataset; this represents a class-level inference based on established SAR principles.)

Kinase Inhibition Prediction
Class-level inference
Target Pa: 0.620
Carboxylate Pa: n/a
Predicted kinase inhibition differentiates from carboxylate analog.
No direct comparator PASS data; SAR inference.
In Silico Screening Target Prediction Drug Discovery

Application-Specific Purity Grade Options

The target compound is commercially available at multiple purity tiers: 95% , 97% , and ≥98% . In contrast, many structurally related azaindole building blocks (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) are often supplied only at a single purity specification, limiting application-specific procurement flexibility. Higher purity (>98%) reduces the need for additional purification steps in sensitive downstream applications such as kinase inhibitor synthesis, whereas 95% purity may suffice for exploratory reactions where cost is prioritized.

Purity Grade Options
Supporting evidence
95%97%≥98%
Multiple purity tiers enable application-matched procurement.
Supplier datasheets; verify for lot.
Chemical Procurement Quality Control Synthetic Chemistry

In Silico Predictions for Antimycobacterial & Antirheumatic Activity

PASS computational prediction for the target compound yields a Pa of 0.584 for antimycobacterial activity and 0.577 for rheumatoid arthritis treatment [1]. While these are predictive values lacking direct experimental validation, they differentiate the target compound from the parent 7-azaindole scaffold (which lacks the trichloroacetyl group) and from 3-substituted analogs bearing different functional groups. The 3-carboxylic acid analog, for instance, would not be predicted to exhibit the same antimycobacterial potential due to divergent physicochemical properties governing membrane permeability and target engagement.

Antimycobacterial & Anti-rheumatic Prediction
Supporting evidence
Antimycobact. Pa 0.584; Rheumatoid arthritis research Pa 0.577
Predicted activities differentiate from parent azaindole; require validation.
PASS computational predictions.
Antimycobacterial Autoimmune Disease PASS Prediction

2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Recommended Applications


7-Azaindole-Derived Kinase Inhibitors via Hydrazide Route

The 80% yield hydrazide formation from the trichloroacetyl group provides a direct route to hydrazide intermediates, which can be further elaborated into heterocyclic kinase inhibitor scaffolds [1]. This application is most relevant for medicinal chemistry programs targeting kinases where the 7-azaindole core serves as a hinge-binding motif. Laboratories synthesizing focused kinase inhibitor libraries should prioritize this compound over the 3-carboxylic acid analog to avoid additional activation steps and reduce overall synthetic burden [1].

Library Synthesis Targeting Signal Transduction & Protein Kinase

PASS predictions indicating Pa = 0.718 for signal transduction pathway inhibition and Pa = 0.620 for protein kinase inhibition support the use of this compound as a starting point for synthesizing screening libraries targeting these pathways [2]. The trichloroacetyl group at C-3 provides a distinct chemical handle that differentiates this building block from alternative 3-substituted azaindoles (e.g., 3-bromo or 3-carboxylate derivatives), potentially yielding compounds with different selectivity profiles or physicochemical properties [2].

Cost-Efficient Exploratory Chemistry with Lower Purity Grade

For early-stage exploratory reactions where minor impurities are tolerable, procurement of the 95% purity grade offers a cost-advantaged entry point . This contrasts with the 3-bromo analog, which is typically available only at a single purity specification and may not offer the same procurement flexibility. Researchers can reserve the ≥98% purity grade for sensitive reactions such as palladium-catalyzed cross-couplings where halogen or metal contaminants could compromise catalyst performance.

PASS-Guided Screening for Antimycobacterial & Autoimmune Programs

The predicted antimycobacterial activity (Pa = 0.584) and rheumatoid arthritis treatment potential (Pa = 0.577) [2] warrant consideration of this compound as a precursor for synthesizing analogs targeting Mycobacterium tuberculosis or Th17-mediated autoimmune pathways. While these predictions are computational and require experimental validation, they provide a rational basis for prioritizing this building block over alternative azaindole derivatives lacking such predicted activities.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via hydrazide route
C-3 trichloroacetyl electrophilic handle for hydrazide formation
Hydrazide conversion efficiency and product purity
Signal transduction and protein kinase library synthesis
Computationally predicted kinase inhibition profile
Validation of inhibitory activity against target kinases
Exploratory chemistry with lower purity grade
Multiple purity grade availability
Impurity tolerance assessment for reaction conditions
Antimycobacterial and autoimmune disease pathway screening
Predicted antimycobacterial and autoimmune activity signals
Experimental validation of predicted biological activities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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